7-Fluorobenzofurazan-4-sulfonic acid ammonium salt
Overview
Description
7-Fluorobenzofurazan-4-sulfonic acid ammonium salts are a class of organosulfur compounds that are salts or esters of sulfonic acids. They contain the functional group R−S(=O)₂−O−, where R is typically an organic group. 7-Fluorobenzofurazan-4-sulfonic acid ammonium salts are known for their stability in water, non-oxidizing nature, and colorless appearance. They are widely used in various applications, including detergents, ion-exchange resins, and as intermediates in organic synthesis .
Mechanism of Action
Target of Action
Sulphonates primarily target potassium ions in the body . They function as potassium-binding resins in the intestines . This binding action plays a crucial role in the treatment of conditions like hyperkalemia, which is characterized by abnormally high potassium levels .
Mode of Action
They bind to excess potassium, carrying it out of the body . The indigestible potassium-polystyrene sulfonate complex is excreted with the feces, preventing the absorption of potassium into the bloodstream . As a result, the serum potassium level decreases .
Biochemical Pathways
Sulphonates affect the exchange of sodium and potassium in the body . This interaction influences various biochemical pathways, particularly those associated with lipid metabolism . For instance, the assimilation of inorganic sulfate by plants and bacteria, which is crucial for the synthesis of the amino acids cysteine and methionine, can be influenced by sulphonates .
Pharmacokinetics
Sulphonates exhibit unique ADME (Absorption, Distribution, Metabolism, Excretion) properties. These properties impact their bioavailability and their effectiveness in treating conditions like hyperkalemia .
Result of Action
The molecular and cellular effects of sulphonates’ action are significant. By binding to potassium ions, sulphonates help regulate potassium levels in the body . This action can alleviate symptoms associated with hyperkalemia . On a cellular level, sulphonates can disrupt microbial dynamics and their important biogeochemical processes, hinder plant-surviving processes and their ecological niche, and retard the human organic and systemic functionalities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of sulphonates. For instance, the presence of surfactants in trace concentration and environmental matrices can affect the effectiveness of sulphonates . Additionally, the fate, distribution, and persistence of sulphonates in the environment are mainly influenced by sorption and bio-/photodegradation, which depend primarily on various environmental factors such as pH, temperature, and salinity .
Biochemical Analysis
Biochemical Properties
Sulphonate interacts with various enzymes, proteins, and other biomolecules. For instance, naringenin 8-sulphonate from Parinari excelsa Sabine has been evaluated for its ability to act as a natural anti-inflammatory . The presence and position of the sulphur group in the molecule significantly influence its physicochemical and ADMET properties .
Cellular Effects
Sulphonate influences cell function in several ways. It can impact cell signaling pathways, gene expression, and cellular metabolism. For example, naringenin 8-sulphonate has been found to cause significant DNA fragmentation .
Molecular Mechanism
At the molecular level, sulphonate exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sulphonate can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of sulphonate can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Sulphonate is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
Sulphonate is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of sulphonate and its effects on activity or function are significant. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Fluorobenzofurazan-4-sulfonic acid ammonium salts can be synthesized through several methods:
Strecker Sulfite Alkylation: An alkali sulfite salt displaces a halide in the presence of an iodine catalyst.
Condensation of Sulfonyl Halide with Alcohol: This reaction occurs in pyridine, producing sulfonic esters.
Industrial Production Methods
Industrial production of sulphonates often involves the sulfonation of aromatic compounds using sulfur trioxide or chlorosulfuric acid. For example, alkylbenzenesulfonic acids are produced by reacting sulfur trioxide with alkylbenzenes .
Chemical Reactions Analysis
Types of Reactions
7-Fluorobenzofurazan-4-sulfonic acid ammonium salts undergo various chemical reactions, including:
Oxidation: Sulfonic acids can be oxidized to form sulfonates.
Substitution: Sulfonates can participate in nucleophilic substitution reactions due to the good leaving group properties of the sulfonate group.
Common Reagents and Conditions
Sulfur Trioxide: Used in the sulfonation of aromatic compounds.
Chlorosulfuric Acid: Another reagent for sulfonation reactions.
Alkali Sulfites: Used in the Strecker sulfite alkylation.
Major Products
Sulfonic Esters: Formed from the reaction of sulfonyl halides with alcohols.
Sulfonamides: Produced through reactions involving sulfonylating agents.
Scientific Research Applications
7-Fluorobenzofurazan-4-sulfonic acid ammonium salts have diverse applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as catalysts in various reactions.
Medicine: 7-Fluorobenzofurazan-4-sulfonic acid ammonium salts are used in drug formulations and as active pharmaceutical ingredients.
Industry: Employed in the production of detergents, water-soluble dyes, and ion-exchange resins.
Comparison with Similar Compounds
7-Fluorobenzofurazan-4-sulfonic acid ammonium salts are compared with other similar compounds like:
Carboxylates: Both are strong acids, but sulphonates are generally stronger.
Phosphonates: Similar in structure but contain phosphorus instead of sulfur.
Sulfonamides: Contain a sulfonyl group bonded to an amine.
List of Similar Compounds
- Methanesulfonate (Mesylate)
- Trifluoromethanesulfonate (Triflate)
- Ethanesulfonate (Esylate)
- Tosylate (p-Toluenesulfonate)
- Benzenesulfonate (Besylate)
7-Fluorobenzofurazan-4-sulfonic acid ammonium salts are unique due to their strong acidity, stability, and versatility in various applications, making them indispensable in both scientific research and industrial processes.
Properties
IUPAC Name |
azane;7-fluoro-2,1,3-benzoxadiazole-4-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2O4S.H3N/c7-3-1-2-4(14(10,11)12)6-5(3)8-13-9-6;/h1-2H,(H,10,11,12);1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLHNMVSKXFWAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)S(=O)(=O)O)F.N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101005098 | |
Record name | 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonic acid--ammonia (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101005098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84806-27-9 | |
Record name | 7-Fluorobenzo-2-oxa-1,3-diazole-4-sulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084806279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonic acid--ammonia (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101005098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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